molecular formula C7H8 B3046713 1-Ethynylbicyclo[1.1.1]pentane CAS No. 127867-25-8

1-Ethynylbicyclo[1.1.1]pentane

Cat. No.: B3046713
CAS No.: 127867-25-8
M. Wt: 92.14 g/mol
InChI Key: KRVQVJPCFVMTHR-UHFFFAOYSA-N
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Description

1-Ethynylbicyclo[1.1.1]pentane is a unique compound characterized by its highly strained bicyclic structure. This compound belongs to the family of bicyclo[1.1.1]pentanes, which are known for their rigidity and three-dimensionality. These properties make them valuable in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-Ethynylbicyclo[1.1.1]pentane typically involves the reaction of alkyl iodides with propellane under light-enabled conditions. This method is scalable and does not require catalysts, initiators, or additives . The reaction proceeds cleanly, often yielding products with around 90% purity that can be used directly in further transformations . Industrial production methods also leverage this approach due to its efficiency and scalability.

Chemical Reactions Analysis

1-Ethynylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

1-Ethynylbicyclo[1.1.1]pentane is unique compared to other similar compounds due to its ethynyl group, which imparts additional reactivity and versatility. Similar compounds include:

These compounds are often used as bioisosteres in drug design, replacing traditional aromatic rings to enhance solubility, permeability, and metabolic stability .

Properties

IUPAC Name

1-ethynylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-2-7-3-6(4-7)5-7/h1,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVQVJPCFVMTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558878
Record name 1-Ethynylbicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127867-25-8
Record name 1-Ethynylbicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynylbicyclo[1.1.1]pentane
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Reactant of Route 6
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